![molecular formula C25H34O7 B13804799 (1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6alpha-Hydroxy Budesonide is a derivative of budesonide, a glucocorticoid steroid with potent anti-inflammatory properties. This compound is primarily used in the treatment of various inflammatory conditions, including asthma, chronic obstructive pulmonary disease, and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Hydroxy Budesonide typically involves the hydroxylation of budesonide. One common method includes the reaction of budesonide with specific hydroxylating agents under controlled conditions. The process often requires the use of solvents like 1,4-dioxane and catalysts such as perchloric acid .
Industrial Production Methods
Industrial production of 6alpha-Hydroxy Budesonide can be achieved through a continuous flow process. This method optimizes various parameters such as flow rate, temperature, and residence time to ensure efficient production. The continuous flow process is advantageous as it can be scaled up for large-scale production while maintaining the desired molar ratio of epimers .
化学反応の分析
Types of Reactions
6alpha-Hydroxy Budesonide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include butyraldehyde for hydroxylation and various oxidizing and reducing agents for other transformations. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include different hydroxylated derivatives of budesonide, which can have varying degrees of glucocorticoid activity .
科学的研究の応用
6alpha-Hydroxy Budesonide has a wide range of scientific research applications:
作用機序
6alpha-Hydroxy Budesonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory responses. The compound decreases vasodilation and capillary permeability, reducing leukocyte migration to sites of inflammation . It also modulates the expression of various cytokines and inflammatory mediators, thereby exerting its anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Budesonide: The parent compound of 6alpha-Hydroxy Budesonide, used widely for its anti-inflammatory properties.
Fluticasone: Another glucocorticoid with similar applications but different pharmacokinetic properties.
Mometasone: A glucocorticoid with a higher potency and different safety profile compared to budesonide.
Uniqueness
6alpha-Hydroxy Budesonide is unique due to its specific hydroxylation, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy and reduce side effects compared to its parent compound, budesonide .
特性
分子式 |
C25H34O7 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15+,17+,18-,20-,21?,22-,23-,24-,25-/m0/s1 |
InChIキー |
JBVVDXJXIDYDMF-VSUWKNGRSA-N |
異性体SMILES |
CCCC1O[C@H]2C[C@@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@@H]4[C@H](C[C@@]3([C@]2(O1)C(=O)CO)C)O)C)O |
正規SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


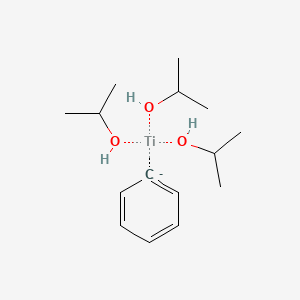

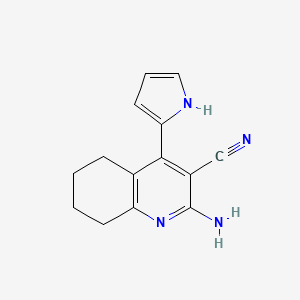
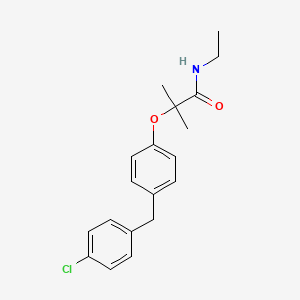
![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)
![N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide](/img/structure/B13804745.png)
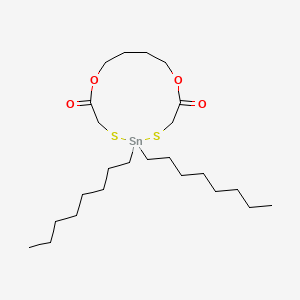
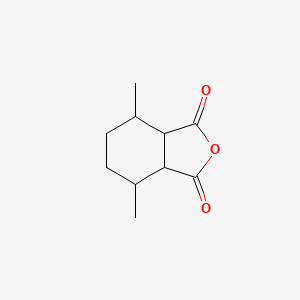
![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)
![2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13804761.png)
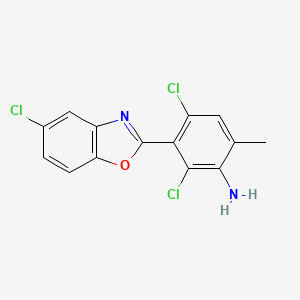
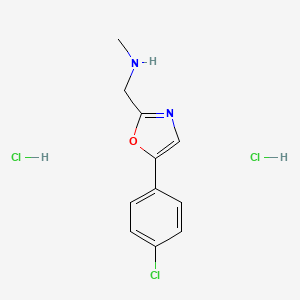
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)
